2-Ethyl-2-(trifluoromethyl)oxirane

Description

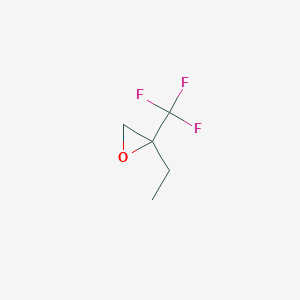

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-2-4(3-9-4)5(6,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNHSXCRXJEJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Trifluoromethyl Oxirane and Analogous Structures

Stereoselective Epoxidation Strategies for Trifluoromethylated Olefins

Achieving stereocontrol in the epoxidation of trifluoromethylated olefins is a key objective for accessing enantiomerically pure fluorinated compounds. The electronic properties of the trifluoromethyl group necessitate the development of specialized catalytic systems and reaction conditions.

Chiral Catalysis in Asymmetric Epoxidation of Fluorinated Precursors

The development of chiral catalysts for the asymmetric epoxidation of fluorinated olefins has been a significant area of research. Chiral ketones, in particular, have emerged as effective catalysts for these transformations. semanticscholar.org These ketones, often used in conjunction with an oxidant like Oxone, generate chiral dioxiranes in situ, which then act as the epoxidizing agent. The catalytic cycle relies on the transfer of an oxygen atom to the olefin, with the chiral environment of the catalyst directing the stereochemical outcome.

Key catalytic systems that have shown promise include:

Chiral Ketones and Iminium Salts: These have been extensively reviewed for their effectiveness in the asymmetric epoxidation of a wide range of olefins. acs.org

Chiral Secondary Amines: A series of chiral cyclic secondary amines have been synthesized and screened as catalysts for asymmetric epoxidation using Oxone. The highest enantiomeric excess (61%) was observed in the epoxidation of 1-phenylcyclohexene catalyzed by a secondary amine with a fluorine atom at the β-position relative to the amino center. researchgate.net

Chiral Metalloporphyrins: These catalysts, particularly those based on iron and manganese, have demonstrated high enantioselectivity (>97% ee for styrene) and impressive turnover numbers in the epoxidation of unfunctionalized terminal olefins. rsc.org

Chiral Phosphoric Acids: An organocatalytic approach using chiral phosphoric acid has been developed for the enantioselective epoxidation of alkenyl aza-heteroarenes with hydrogen peroxide, achieving high enantio- and diastereoselectivity. nih.gov

The presence of fluorine in the catalyst structure can also play a role. For instance, fluorinated chiral secondary amines have been shown to act as effective phase transfer catalysts and Oxone activators. researchgate.net Similarly, the development of chiral diboranes derived from BINOL backbones represents a move towards organocatalysis for the stereoselective polymerization of epoxides, which can be applied to create isotactic-enriched polyethers. rsc.org

| Catalyst Type | Precursor Type | Oxidant | Key Features |

| Chiral Ketones | Trifluoromethylated Olefins | Oxone | In situ generation of chiral dioxiranes. semanticscholar.org |

| Chiral Secondary Amines | Olefins | Oxone | Fluorinated amines show enhanced catalytic activity. researchgate.net |

| Chiral Metalloporphyrins | Terminal Olefins | PhIO | High turnover numbers and enantioselectivity. rsc.org |

| Chiral Phosphoric Acid | Alkenyl aza-heteroarenes | H2O2 | Synergistic interplay with C=N functionalities. nih.gov |

Visible-Light-Mediated Approaches to Stereocontrol in Oxirane Formation

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reactivity pathways. mdpi.com In the context of oxirane formation, visible light can be used to generate reactive intermediates that lead to the desired epoxide products.

Recent research has demonstrated the synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers through a visible-light-induced cycloaddition of N-tosylhydrazones with trifluoromethyl ketones. rsc.org This metal-free and catalyst-free approach highlights the potential of visible light to overcome steric challenges in constructing complex epoxide structures. rsc.org Furthermore, visible-light-mediated dearomatization strategies are being developed to construct highly functionalized and stereochemically complex scaffolds under mild conditions. acs.org Photocatalytic systems, often involving iridium or ruthenium catalysts, can mediate the formation of fluorinated radicals which then participate in annelation or addition reactions. acs.orgbeilstein-journals.org

A metal-free method for the regioselective radical ring-opening of epoxides has also been described, which involves a redox-active perfluorinated thiol and subsequent single-electron reduction under blue light irradiation. nih.gov While this method focuses on ring-opening, the principles of generating and controlling radical intermediates under visible light are directly applicable to developing new stereocontrolled epoxide formation strategies.

Influence of Substituents on Diastereoselectivity in Epoxidation Reactions

The nature and position of substituents on the olefin precursor play a critical role in determining the diastereoselectivity of the epoxidation reaction. In the case of trifluoromethylated olefins, the strong electron-withdrawing character of the CF3 group is a dominant factor.

Studies on the epoxidation of β-CF3-α,β-unsaturated ketones and esters have shown that the reaction often proceeds with high diastereoselectivity. beilstein-journals.orgresearchgate.net For example, the epoxidation of (E)-3-Rf-2,3-epoxypropanoates using sodium hypochlorite pentahydrate (NaClO·5H2O) yields the corresponding epoxides in good to high yields. nih.gov The subsequent ring-opening of these epoxides with various nucleophiles occurs via an SN2 mechanism, primarily affording 2-substituted 3-hydroxyesters with high anti-selectivity. This outcome is attributed to the electronically repulsive interaction between the incoming nucleophile and the strongly electronegative trifluoromethyl group. nih.gov

A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, an important pharmaceutical intermediate, was achieved via a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov The key step involved the fluoride-initiated CF3 addition to a chiral keto ester, which proceeded with a diastereoselectivity of up to 86:14. The major diastereomer could be readily isolated with a diastereomeric ratio greater than 99.5:0.5 through simple crystallization. nih.gov

| Substrate | Reagent | Key Finding |

| (E)-3-Rf-2,3-epoxypropanoates | NaClO·5H2O | Good to high yields of the desired epoxides. nih.gov |

| Chiral keto ester | CF3-source (fluoride-initiated) | Diastereoselectivity up to 86:14, >99.5:0.5 after crystallization. nih.gov |

| β-CF3-α,β-unsaturated ketones | urea·H2O2 complex | Useful for epoxidation, though substrate recovery was observed in some cases. beilstein-journals.org |

Organometallic and Ylide-Based Methodologies

Organometallic reagents and ylides provide alternative and powerful routes to trifluoromethylated oxiranes, often proceeding through different mechanistic pathways than direct oxidation of olefins.

Wittig Olefination-Epoxidation Sequences for Perfluoroalkyl Oxiranes

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. In the context of fluorinated oxiranes, a Wittig reaction can be used to construct the olefin precursor, which is then subjected to epoxidation. An attractive alternative involves a sequence where the epoxide is formed in a more integrated fashion. The addition-cyclization reaction from carbonyl electrophiles is a notable pathway for preparing α-fluoroepoxides. researchgate.net

Carbenoid Chemistry and Trifluoromethyl-Oxirane Formation

Carbenoids, or carbene-like species, are highly reactive intermediates that can undergo cyclopropanation and other insertion reactions. The transfer of a trifluoromethyl-carbene to an alkene is a potential, though challenging, route to trifluoromethyl-substituted cyclopropanes. nih.gov While this directly yields cyclopropanes, the underlying principles of generating and controlling trifluoromethyl-carbenoid species are relevant to oxirane synthesis.

A key challenge is the stereoselective formation of the desired product. Research into biocatalysis has shown that engineered enzymes, such as protoglobins, can catalyze the diastereo- and enantio-selective synthesis of cis-trifluoromethyl-substituted cyclopropanes from trifluorodiazoethane, a trifluoromethyl-carbene precursor. nih.gov Computational studies suggest that the enzyme's active site forces the iron-carbenoid and substrate into a pro-cis conformation, directing the stereochemical outcome. nih.gov This bio-inspired approach could pave the way for developing new catalytic systems for the stereocontrolled synthesis of trifluoromethyl-oxiranes via carbenoid intermediates.

Precursor Functionalization and Cyclization Routes

The synthesis of trifluoromethylated oxiranes, such as 2-Ethyl-2-(trifluoromethyl)oxirane, leverages specialized methodologies adapted to the unique electronic properties of fluorine-containing molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of precursors, necessitating specific strategies for functionalization and subsequent cyclization to form the desired epoxide ring. Key approaches include the classical halohydrin pathway and the direct functionalization of trifluoromethylated olefinic substrates.

Halohydrin Cyclization Mechanisms in Trifluoromethyloxirane Synthesis

The halohydrin route is a fundamental method for oxirane synthesis, proceeding via a two-step sequence: the formation of a halohydrin from an alkene, followed by a base-induced intramolecular cyclization.

The process begins with the reaction of a trifluoromethyl-substituted alkene with a halogen (typically bromine or chlorine) in the presence of a nucleophilic solvent like water. libretexts.org The reaction is initiated by the electrophilic addition of the halogen to the alkene's double bond, forming a cyclic halonium ion intermediate. libretexts.org This intermediate is highly reactive and prevents carbocation rearrangements. libretexts.org Water then acts as a nucleophile, attacking one of the carbon atoms of the halonium ion. Due to the electronic influence of the trifluoromethyl group, the attack is regioselective. The nucleophile preferentially attacks the carbon atom that can better stabilize a partial positive charge, which is often the more substituted carbon, but is also influenced by the powerful inductive effect of the CF3 group. The subsequent intramolecular Williamson ether synthesis, induced by a base, results in the formation of the oxirane ring.

The mechanism proceeds as follows:

Electrophilic Attack and Halonium Ion Formation : The halogen (X₂) adds to the C=C double bond of the trifluoromethylated alkene, creating a bridged halonium ion.

Nucleophilic Opening : A water molecule attacks the halonium ion. This attack occurs from the side opposite the halonium bridge, leading to an anti-addition product, the halohydrin. libretexts.org

Deprotonation and Cyclization : A base removes the proton from the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.

This sequence is illustrated in the table below, showing the key steps for a generalized trifluoromethyl-substituted alkene.

| Step | Reaction Type | Reactants | Intermediate/Product | Key Characteristics |

| 1 | Electrophilic Addition | Alkene + X₂ | Cyclic Halonium Ion | Formation of a three-membered ring with a positive charge on the halogen. |

| 2 | Nucleophilic Attack | Halonium Ion + H₂O | Vicinal Halohydrin | Anti-stereochemistry; regioselectivity is influenced by electronic effects of the CF₃ group. |

| 3 | Intramolecular Sₙ2 | Halohydrin + Base | Oxirane | Inversion of configuration at the carbon bearing the halogen. |

Functionalization of 3,3,3-Trifluoropropene Derivatives

Direct functionalization of trifluorinated propene derivatives, particularly through oxidation, presents a more direct route to trifluoromethyloxiranes. The epoxidation of a carbon-carbon double bond is a common and effective method to introduce the oxirane functionality onto an organic scaffold. nih.govfluorine1.ru

For substrates like 3,3,3-trifluoropropene and its analogs, direct epoxidation using various oxidizing agents is a primary strategy. The electron-deficient nature of the double bond, caused by the adjacent trifluoromethyl group, can make the reaction more challenging compared to electron-rich alkenes. However, potent electrophilic oxidizing agents can effectively overcome this hurdle.

Commonly used methods for the epoxidation of such olefins include:

Peroxy Acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are standard for converting alkenes to epoxides.

Hypohalites : Oxidation using sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) under phase transfer catalysis (PTC) conditions has been shown to be effective for preparing partially fluorinated epoxides. researchgate.net For instance, the oxidation of CH₂=C(CF₃)₂ with NaOCl can yield 2,2-bis(trifluoromethyl)oxirane in good yields. researchgate.net

The functionalization approach is highly dependent on the desired substitution pattern of the final oxirane. The choice of starting alkene and oxidizing system allows for control over the final product structure. Research in this area focuses on developing catalytic and stereoselective methods to access chiral trifluoromethylated oxiranes, which are valuable building blocks in medicinal chemistry. The table below outlines representative epoxidation reactions for fluorinated olefins.

| Starting Olefin | Oxidizing System | Product | Typical Yield | Reference |

| CH₂=C(CF₃)₂ | NaOCl / PTC | 2,2-bis(trifluoromethyl)oxirane | 65-75% | researchgate.net |

| (CF₃)₂C=CHCH₂Cl | NaOCl / PTC | 2-(chloromethyl)-3,3-bis(trifluoromethyl)oxirane | 24-31% | researchgate.net |

| Substituted Cyclohexenes | m-CPBA | Functionalized Cyclohexane-fused Oxiranes | Not specified | fluorine1.ru |

These methods highlight the synthetic versatility in creating complex fluorinated scaffolds. The choice between the halohydrin route and direct oxidation depends on factors such as substrate availability, desired stereochemistry, and the presence of other functional groups in the molecule.

Mechanistic Investigations of 2 Ethyl 2 Trifluoromethyl Oxirane Reactivity

Nucleophilic Ring-Opening Transformations of Fluorinated Oxiranes

Nucleophilic ring-opening is a cornerstone of epoxide chemistry, providing a versatile route to 1,2-difunctionalized compounds. For fluorinated oxiranes like 2-Ethyl-2-(trifluoromethyl)oxirane, the reaction's outcome is heavily dictated by the electronic and steric properties of the substituents.

The regioselectivity of nucleophilic attack on asymmetrically substituted epoxides determines which of the two carbon atoms forms a new bond with the nucleophile. youtube.com In reactions proceeding under basic or neutral conditions, the mechanism is typically a pure SN2-type substitution. youtube.comlibretexts.org For fluorinated epoxides, the attack is highly regioselective. Studies on related compounds, such as 2,3-epoxyesters bearing a trifluoromethyl group at the 3-position, show that nucleophiles like amines, thiols, and certain organometallic species exclusively attack the carbon atom distal to the trifluoromethyl group (the C2 position in that case). beilstein-journals.orgnih.gov

This high regioselectivity is a direct consequence of the SN2 mechanism, where steric hindrance and electronic factors control the approach of the nucleophile. youtube.combeilstein-journals.org For this compound, the nucleophile will preferentially attack the less substituted C3 carbon. The attack occurs from the backside, leading to an inversion of the stereochemical configuration at the reaction center, a hallmark of stereospecific SN2 reactions. libretexts.orgyoutube.com This predictable regio- and stereochemical outcome makes fluorinated epoxides valuable for asymmetric synthesis. For instance, the ring-opening of enantiopure trifluoromethylated cyclic sulfates with various nucleophiles proceeds exclusively at the C2 position with a complete inversion of chirality. nih.gov

Table 1: Regioselective Ring-Opening of Fluorinated Epoxides with Nucleophiles This table summarizes reactions on a related fluorinated epoxide, demonstrating the high regioselectivity of nucleophilic attack at the carbon distal to the fluorinated group.

| Epoxide Substrate | Nucleophile | Product (Major Regioisomer) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| Benzyl (2R,3S)-3-(trifluoromethyl)oxirane-2-carboxylate | p-Anisidine | Benzyl (2R,3R)-2-(4-methoxyphenylamino)-3-hydroxy-3-(trifluoromethyl)butanoate | >99:1 | 86 | nih.gov |

| Benzyl (2R,3S)-3-(trifluoromethyl)oxirane-2-carboxylate | Benzylamine | Benzyl (2R,3R)-2-(benzylamino)-3-hydroxy-3-(trifluoromethyl)butanoate | >99:1 | 83 | nih.gov |

| Benzyl (2R,3S)-3-(trifluoromethyl)oxirane-2-carboxylate | Benzylthiol | Benzyl (2R,3R)-2-(benzylthio)-3-hydroxy-3-(trifluoromethyl)butanoate | 93:7 | 93 | nih.gov |

| Benzyl (2R,3S)-3-(trifluoromethyl)oxirane-2-carboxylate | Thiophenol | Benzyl (2R,3R)-3-hydroxy-2-(phenylthio)-3-(trifluoromethyl)butanoate | 92:8 | 91 | nih.gov |

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. nih.gov Its presence on an oxirane ring has profound electronic consequences. The CF₃ group strongly enhances the electrophilic character of the adjacent carbon atom (C2) through a negative inductive effect (-I effect). nih.govnih.gov This effect leads to a significant polarization of the C2-O bond, making the C2 carbon more electron-deficient and, in principle, a more attractive site for nucleophilic attack.

However, in an SN2 reaction, another electronic factor comes into play: the repulsion between the incoming nucleophile's electron-rich character and the strongly electronegative CF₃ group. beilstein-journals.orgnih.gov This repulsive interaction can steer the nucleophile away from the CF₃-bearing carbon, directing it to the other carbon of the epoxide ring (C3). Therefore, while the CF₃ group increases the intrinsic electrophilicity of C2, it simultaneously creates an electronic shield that favors attack at C3. This electronic repulsion, combined with steric factors, results in the observed high regioselectivity for attack at the carbon atom not bearing the trifluoromethyl group. beilstein-journals.org

The ethyl group at the C2 position of this compound introduces both steric and electronic effects that work in concert with the trifluoromethyl group to direct the outcome of nucleophilic ring-opening.

Steric Factors: The ethyl group provides significant steric bulk around the C2 carbon. In an SN2 reaction, where the nucleophile must approach the carbon from the backside, steric hindrance is a primary determinant of reactivity. youtube.comrsc.org The ethyl group, larger than a hydrogen atom, physically obstructs the trajectory of the incoming nucleophile, making an attack at C2 sterically unfavorable compared to the unsubstituted C3 carbon.

Electronic Factors: The ethyl group is an alkyl group and thus has a weak electron-donating inductive effect (+I effect). oregonstate.edu This effect is opposite to the strong electron-withdrawing nature of the CF₃ group. While the CF₃ group makes C2 highly electron-deficient, the ethyl group slightly counteracts this by donating electron density, marginally reducing the electrophilicity of C2.

In combination, the steric bulk of the ethyl group and the electronic repulsion from the trifluoromethyl group create a strong bias for nucleophilic attack to occur at the sterically unhindered and electronically accessible C3 position.

Acid-Catalyzed and Electrophilic Activation Pathways

In the presence of acids, the reaction mechanism for epoxide ring-opening changes significantly. The acid, either a Brønsted or Lewis acid, activates the epoxide, making it more susceptible to nucleophilic attack, even by weak nucleophiles. libretexts.orgarkat-usa.org

Under acidic conditions, the first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). libretexts.orgoregonstate.edu This protonation weakens the C-O bonds and imparts a significant positive charge on the ring. The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orgyoutube.com The C-O bond to the more substituted carbon begins to break, developing a partial positive charge (a carbocation-like character) on that carbon. libretexts.orgoregonstate.edu

For this compound, the situation is complex. The ethyl group would stabilize a positive charge at C2 through its electron-donating effect, while the trifluoromethyl group would strongly destabilize it. The net effect determines the regioselectivity. In many acid-catalyzed openings of epoxides with tertiary carbons, the nucleophile attacks the more substituted carbon due to the stability of the carbocation-like transition state. oregonstate.eduyoutube.com However, the powerful destabilizing effect of the CF₃ group could potentially reverse this trend.

Furthermore, under strong acid conditions, fluorinated electrophiles can undergo rearrangements. nih.gov The protonated epoxide can rearrange to form more stable intermediates, potentially leading to carbonyl compounds like aldehydes or ketones.

Lewis acids activate epoxides by coordinating to the oxygen atom, which polarizes the C-O bonds and enhances the electrophilicity of the ring carbons. mdpi.comrsc.org This activation can initiate a variety of transformations. Common Lewis acids like aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·OEt₂) are effective catalysts for ring-opening reactions. rsc.orgyoutube.com

The reaction of Lewis acid-activated epoxides can lead to several outcomes beyond simple nucleophilic addition. These include:

Rearrangement to Carbonyls: Similar to protonation, Lewis acid coordination can promote rearrangements to aldehydes or ketones. core.ac.uk

Ring-Opening Polymerization: In the presence of certain Lewis acids, cyclic ethers like epoxides can undergo ring-opening polymerization. mdpi.com

Ring Expansion/Contraction: While less common for simple epoxides, Lewis acid-mediated reactions can sometimes lead to ring expansion or contraction, particularly in more complex substrates or through sequential reaction pathways. nih.govnih.gov For this compound, a Lewis acid could facilitate a 1,2-hydride shift from the C3 to C2 after initial C2-O bond cleavage, leading to a rearranged fluorinated ketone. The specific pathway would be highly dependent on the choice of Lewis acid and the reaction conditions.

Radical and Single-Electron Transfer Processes in Fluorinated Oxirane Chemistry

The presence of a trifluoromethyl group on the oxirane ring of this compound introduces strong electronic effects that can profoundly influence its reactivity, particularly in radical and single-electron transfer (SET) reactions. These pathways offer alternatives to traditional ionic ring-opening mechanisms and can lead to unique product distributions.

Generation and Reactivity of Fluorinated Oxirane Radicals

The generation of a radical species from this compound would likely involve the formation of a highly reactive intermediate. While direct experimental studies on the radical of this compound are not extensively documented, the behavior of other fluorinated radicals provides a basis for predicting its characteristics. The high electronegativity of fluorine atoms is known to stabilize adjacent radical centers to some extent and can influence the regioselectivity of subsequent reactions. nih.gov

Methods for generating radicals from similar organic molecules include photolysis, radiolysis, or the use of chemical radical initiators. For instance, the reduction of an α,β-epoxy-O-thiocarbonylimidazolide derivative using tri-n-butyltin hydride has been shown to induce oxirane ring-opening to form an allylic alkoxyl radical. rsc.org A similar strategy could potentially be employed to generate a radical from a suitably derivatized this compound.

The reactivity of the resulting fluorinated oxirane radical would be a subject of considerable interest. It could undergo various transformations, including hydrogen atom abstraction, addition to unsaturated systems, or further rearrangement. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating ethyl group would likely play a critical role in directing the outcome of these reactions. Computational studies on chiral epoxide radicals have shown that substituents significantly influence the barriers to ring-opening and inversion of the radical center. libretexts.org

Table 1: Predicted Reactivity of this compound Radical

| Reaction Type | Predicted Outcome | Influencing Factors |

| Hydrogen Abstraction | Formation of a saturated alcohol or ether. | Stability of the resulting radical, bond dissociation energies. |

| Addition to Alkenes | Formation of a new carbon-carbon bond and a more complex radical adduct. | Steric hindrance, electronic effects of substituents on the alkene. |

| Ring-Opening Rearrangement | Formation of an allylic alcohol or other rearranged products. | Ring strain, stability of the resulting rearranged radical. |

Electron Transfer Mechanisms in Ring-Opening Reactions

Single-electron transfer (SET) to or from the oxirane ring represents another important pathway for initiating its ring-opening. The electrochemical properties of fluorinated compounds suggest that this compound could be susceptible to both reductive and oxidative SET processes.

Reductive Ring-Opening: The introduction of an electron to the molecule would form a radical anion. The strong electron-withdrawing nature of the trifluoromethyl group would likely stabilize this intermediate. Subsequent cleavage of one of the C-O bonds of the strained epoxide ring would be a facile process, leading to a ring-opened species. Studies on the electrochemical epoxidation of alkenes have demonstrated the involvement of electron transfer steps in the formation and subsequent reactions of epoxides. mit.edursc.org

Oxidative Ring-Opening: Conversely, removal of an electron would generate a radical cation. The fate of this intermediate would be highly dependent on the reaction conditions. The electron-withdrawing trifluoromethyl group would destabilize an adjacent positive charge, potentially favoring a concerted ring-opening mechanism over the formation of a discrete carbocation intermediate. The ring-opening of epoxides can be initiated by electron transfer to a suitable acceptor in the presence of nucleophiles, leading to the formation of various products. figshare.com

The regioselectivity of the ring-opening in both reductive and oxidative SET processes would be a key question. Attack of a nucleophile or quenching of the radical could occur at either the tertiary carbon bearing the trifluoromethyl and ethyl groups or the methylene (B1212753) carbon of the oxirane ring. This selectivity would be governed by a complex interplay of steric hindrance and the electronic stabilization of the resulting intermediates. For non-fluorinated asymmetric epoxides, the site of nucleophilic attack in acid-catalyzed ring-opening is typically the more substituted carbon, while in base-catalyzed ring-opening, it is the less substituted carbon. libretexts.orgmasterorganicchemistry.com The presence of the trifluoromethyl group in this compound would likely alter this selectivity profile in SET-mediated reactions.

Table 2: Potential Products from SET-Induced Ring-Opening of this compound

| SET Process | Intermediate | Potential Product Type |

| Reduction | Radical Anion | Ring-opened alcohol or ether (after quenching/reaction) |

| Oxidation | Radical Cation | Ring-opened alcohol, ether, or rearranged product (after nucleophilic attack/rearrangement) |

Computational and Theoretical Studies on 2 Ethyl 2 Trifluoromethyl Oxirane

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic landscape of 2-Ethyl-2-(trifluoromethyl)oxirane, offering a predictive lens into its reactivity.

Molecular Orbitals and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comaimspress.com The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxirane oxygen atom. The LUMO, in contrast, is anticipated to be distributed across the antibonding σ* orbitals of the carbon-oxygen bonds of the strained three-membered ring and significantly influenced by the highly electron-withdrawing trifluoromethyl (-CF3) group. nih.gov The presence of the -CF3 group substantially lowers the LUMO energy, increasing the electrophilicity of the adjacent carbon atom. nih.gov

The interaction between a nucleophile and the epoxide would involve the overlap of the nucleophile's HOMO with the epoxide's LUMO. The energy of these orbitals and their gap can be used to calculate global reactivity descriptors that quantify the molecule's reactive tendencies.

Table 1: Predicted Global Reactivity Descriptors for this compound Note: The following values are illustrative, based on typical DFT calculations for similar fluorinated organic molecules, and serve to demonstrate the application of the concepts. Actual values require specific computation.

| Descriptor | Formula | Predicted Value (Illustrative) | Significance |

| HOMO Energy (EHOMO) | - | ~ -11.2 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | ~ -1.0 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 10.2 eV | Indicates chemical reactivity and kinetic stability. A large gap suggests high stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 6.1 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 5.1 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~ 0.098 eV-1 | Reciprocal of hardness; indicates a higher tendency to react. |

Electrostatic Potential Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would exhibit distinct regions:

Negative Potential (Red/Yellow): This region, indicating electron richness, would be concentrated around the oxirane oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for attack by electrophiles or for protonation.

Positive Potential (Blue): Electron-deficient regions are represented by blue coloration. Significant positive potential is expected on the carbon atoms of the oxirane ring, particularly the quaternary carbon (C2) bonded to the strongly electron-withdrawing -CF3 group. This makes both ring carbons electrophilic and susceptible to nucleophilic attack. libretexts.org The hydrogen atoms of the ethyl and methylene (B1212753) groups would also show a lesser degree of positive potential.

The MEP analysis visually confirms that nucleophilic ring-opening is a highly probable reaction pathway, with the potential for attack at either of the ring carbons. beilstein-journals.org

Conformational Analysis and Stereochemical Influences

The three-dimensional arrangement of atoms in this compound is not static but exists as an equilibrium of different conformations (or rotamers) arising from rotation around its single bonds. wikipedia.org

Gas-Phase Molecular Structures and Rotational Isomers

In the gas phase, free from solvent or crystal packing forces, the molecule's conformation is governed by intramolecular forces. The primary source of conformational isomerism in this compound is the rotation around the C-C single bond of the ethyl group. Similar to the conformations of butane, this rotation leads to different spatial arrangements. wikipedia.org

Key rotational isomers would include:

Anti-periplanar (trans) conformer: Where the terminal methyl group of the ethyl substituent is positioned opposite to the bulky trifluoromethyl group. This is generally the most stable conformer due to minimized steric hindrance.

Synclinal (gauche) conformers: Where the terminal methyl group is rotated approximately 60° away from the anti position. These conformers are typically higher in energy due to increased steric repulsion between the methyl group and the other substituents on the oxirane ring.

Impact of Trifluoromethyl and Ethyl Groups on Molecular Conformation

The substituents on the oxirane ring have a profound impact on its conformational preferences.

Ethyl (-CH2CH3) Group: The ethyl group introduces its own set of rotational isomers. The steric and electronic interactions between the ethyl group and the trifluoromethyl group are the primary determinants of the molecule's preferred shape. Studies on similarly substituted small rings, like epifluorohydrin, show that such interactions dictate the population of rotational isomers. rsc.org

The rigid, strained geometry of the oxirane ring itself serves as a fixed anchor around which these conformational dynamics occur. nih.gov The interplay between the steric bulk of the ethyl and trifluoromethyl groups likely creates a significant rotational barrier, influencing which conformer is most populated at a given temperature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways allows for the investigation of reaction mechanisms at a molecular level. For this compound, the most characteristic reaction is the nucleophilic ring-opening of the strained epoxide. libretexts.orgmasterorganicchemistry.com

Theoretical calculations can map the potential energy surface for the approach of a nucleophile to the epoxide ring. This involves identifying the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and rate.

The ring-opening can proceed via two main regiochemical pathways:

Attack at the Methylene Carbon (-CH2-): A nucleophile attacks the less substituted carbon of the epoxide. This pathway is generally favored under neutral or basic conditions due to lower steric hindrance. This is a classic SN2-type mechanism. beilstein-journals.org

Attack at the Quaternary Carbon (-C(CF3)(Et)-): Attack at the more substituted carbon. While sterically more hindered, this carbon is also more electrophilic due to the powerful inductive effect of the -CF3 group. Under strongly acidic conditions, protonation of the epoxide oxygen can lead to significant carbocation-like character at this tertiary center, making this pathway more favorable.

Transition state analysis for the SN2 reaction at the methylene carbon would show the nucleophile approaching from the backside relative to the C-O bond being broken. The geometry of the transition state would feature an elongated C-O bond and a partially formed bond between the nucleophile and the carbon. The strong electronic repulsion from the -CF3 group further disfavors attack at the adjacent carbon, reinforcing the regioselectivity for attack at the methylene position under many conditions. nih.gov Studies on similar fluorinated epoxides confirm that ring-opening occurs with high regioselectivity away from the fluorinated substituent. beilstein-journals.orgresearchgate.net

Elucidation of Energetic Barriers for Ring-Opening Reactions

There is a significant gap in the literature regarding the specific energetic barriers associated with the ring-opening reactions of this compound. Computational chemistry is a powerful tool for determining the activation energies required for such reactions, providing insight into reaction kinetics and mechanisms. These studies typically involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, to model the potential energy surface of the reaction.

For analogous, more extensively studied epoxides, research has demonstrated that the presence and nature of substituents dramatically influence the energetic barriers of ring-opening. For instance, electron-withdrawing groups, such as the trifluoromethyl group, are known to affect the electron distribution within the oxirane ring, which in turn impacts the stability of the transition states and, consequently, the energy barriers. However, without specific computational studies on this compound, any discussion of its energetic barriers would be purely speculative and not based on direct scientific evidence.

Predicting Regio- and Stereoselectivity through Transition State Geometries

Similarly, the prediction of regio- and stereoselectivity for the ring-opening of this compound through the analysis of transition state geometries remains an unaddressed area in computational chemistry research. The regioselectivity of epoxide ring-opening (i.e., which carbon atom of the ring is attacked by a nucleophile) and the stereoselectivity (the spatial arrangement of the resulting product) are dictated by the structure and stability of the possible transition states.

Computational modeling of transition state geometries allows for the determination of the lowest energy pathway, which corresponds to the major reaction product. Factors such as steric hindrance from the ethyl group and the electronic effects of the trifluoromethyl group would be critical in determining the preferred transition state geometry for this compound. In the absence of such specific computational analyses, it is not possible to provide a scientifically grounded prediction of its regio- and stereochemical outcomes.

Future computational research is necessary to fill this knowledge void. Such studies would provide fundamental insights into the reactivity of this specific fluorinated epoxide and would be valuable for the design and optimization of synthetic routes involving this compound.

Transformations of 2 Ethyl 2 Trifluoromethyl Oxirane into Advanced Fluorinated Scaffolds

Synthesis of Fluorinated Cyclic Ethers and Oxetanes

The synthesis of four-membered rings like oxetanes from three-membered oxiranes is a synthetically valuable ring-expansion reaction. Fluorinated oxetanes, in particular, are highly sought after in medicinal chemistry for their unique properties, such as enhanced metabolic stability and favorable lipophilicity. mendelchemicals.com

The conversion of epoxides to oxetanes can be achieved through various methodologies. One common approach involves the ring-opening of the epoxide with a nucleophile that contains a latent leaving group, followed by intramolecular cyclization. For instance, sulfur ylides, such as dimethyloxosulfonium methylide, have been effectively used to expand epoxide rings into oxetanes. illinois.eduacs.org This method involves the initial nucleophilic attack of the ylide on an epoxide carbon, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered oxetane (B1205548) ring, releasing dimethyl sulfoxide. acs.org While specific examples detailing the use of 2-Ethyl-2-(trifluoromethyl)oxirane in this reaction are not prevalent, the general mechanism is applicable to substituted epoxides. The presence of the trifluoromethyl group is expected to influence the regioselectivity of the initial ring-opening step.

Another established method involves the reaction of epoxides with selenomethyllithium reagents, which, after conversion of the resulting hydroxyl group to a halide, can be cyclized to form oxetanes. acs.org

Recent advancements have focused on catalytic methods for the synthesis of fluorinated oxetanes from epoxides, which can offer improved efficiency and selectivity. mendelchemicals.comsciencedaily.com A pioneering catalytic transformation has been developed that converts epoxides into α,α-difluoro-oxetanes by inserting a difluorocarbene species into the epoxide ring. mendelchemicals.comsciencedaily.com This process is facilitated by an inexpensive copper catalyst. mendelchemicals.comsciencedaily.com The reaction proceeds through a metallacycle intermediate, which is formed by the coordination of a copper difluorocarbenoid complex with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization. sciencedaily.com This method addresses the significant challenge of synthesizing these valuable fluorinated scaffolds, which was previously hampered by a lack of suitable precursors and the tendency for side reactions. mendelchemicals.comacs.org Although this method produces difluoro-oxetanes, its innovative approach to ring expansion highlights the potential for developing catalytic systems for other types of fluorinated oxetanes from epoxides like this compound.

| Reaction Type | Reagents/Catalyst | Product Type | Key Features |

| Sulfur Ylide Ring Expansion | Dimethyloxosulfonium methylide | 3-Ethyl-3-(trifluoromethyl)oxetane | In-situ cyclization |

| Selenoalkyllithium Method | Selenomethyllithium, then base | 3-Ethyl-3-(trifluoromethyl)oxetane | Multi-step process |

| Catalytic Difluorocarbene Insertion | Copper catalyst, Difluorocarbene precursor | α,α-difluoro-oxetanes | Catalytic, forms difluoro-oxetanes |

Derivatization to Fluorinated Carbonyl and Alcohol Compounds

The oxirane ring of this compound is susceptible to nucleophilic attack, leading to a variety of functionalized acyclic compounds, including alcohols and, through further transformation, carbonyl compounds.

The ring-opening of epoxides is a fundamental reaction that can be used to generate diols or, with other nucleophiles, functionalized alcohols. beilstein-journals.org In the case of unsymmetrically substituted epoxides like this compound, the regioselectivity of the ring-opening is a critical consideration. The presence of the strongly electron-withdrawing trifluoromethyl group directs nucleophilic attack to the more substituted carbon atom (the quaternary carbon). This is due to the stabilization of the partial positive charge that develops at this position during the transition state of an SN2-type reaction.

Hydrolysis, typically under acidic or basic conditions, would therefore be expected to yield 2-(Trifluoromethyl)butane-1,2-diol. Similarly, reaction with other nucleophiles can produce a range of partially fluorinated alcohols. google.com For example, the reaction of trifluoromethyl-substituted epoxides with alcohols under phase transfer catalysis conditions can yield the corresponding tertiary alcohols. researchgate.net Fluorinated alcohols are valuable as solvents and as synthetic intermediates for creating esters, ethers, ketones, and aldehydes. google.com

| Nucleophile | Reaction Conditions | Expected Product | Regioselectivity |

| H₂O | Acid or base catalysis | 2-(Trifluoromethyl)butane-1,2-diol | Attack at the C2 position |

| Alcohols (ROH) | Phase transfer catalysis | 1-(Alkoxy)-2-(trifluoromethyl)butan-2-ol | Attack at the C2 position |

| Amines (RNH₂) | Various | 1-Amino-2-(trifluoromethyl)butan-2-ol | Attack at the C2 position |

While the direct oxidative cleavage of epoxides to form ketones or aldehydes is less common than the cleavage of alkenes, it can be achieved through multi-step sequences. A common strategy involves the initial conversion of the epoxide to a vicinal diol, as described above. This diol can then be subjected to oxidative cleavage using reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄).

For this compound, hydrolysis would first yield 2-(Trifluoromethyl)butane-1,2-diol. Subsequent oxidative cleavage of this diol would break the carbon-carbon bond between the two hydroxyl-bearing carbons. This process would be expected to generate butan-2-one and trifluoroacetaldehyde. The development of direct, catalyst-free oxidative cleavage methods for olefins using oxygen as the oxidant suggests potential for more streamlined future approaches. rsc.org

Formation of Fluorinated Cyclic Carbonates and Xanthates

The cycloaddition of carbon dioxide (CO₂) or carbon disulfide (CS₂) to epoxides is a well-established and atom-economical method for synthesizing five-membered cyclic carbonates and xanthates, respectively. doaj.org These reactions are of significant interest, particularly the use of CO₂ as a renewable C1 source. fao.org

The reaction of this compound with CO₂ would yield 4-Ethyl-4-(trifluoromethyl)-1,3-dioxolan-2-one. This transformation is typically catalyzed by a variety of systems, including alkali metal halides (like lithium bromide), Lewis acids, and various onium salts. doaj.org Similarly, the reaction with CS₂ under analogous catalytic conditions would produce 4-Ethyl-4-(trifluoromethyl)-1,3-dithiolan-2-one (a cyclic xanthate). Research on the cycloaddition of these reagents with similar fluorinated epoxides, such as 2-(trifluoromethyl)oxirane (B1348523) (TFEO), has demonstrated that these reactions can proceed in high yields under optimized conditions. doaj.orgfao.org The electron-withdrawing trifluoromethyl group can influence the reactivity of the epoxide and the stability of the resulting cyclic product.

| Reagent | Catalyst | Product |

| Carbon Dioxide (CO₂) | Lithium Bromide (LiBr) | 4-Ethyl-4-(trifluoromethyl)-1,3-dioxolan-2-one |

| Carbon Disulfide (CS₂) | Lithium Bromide (LiBr) | 4-Ethyl-4-(trifluoromethyl)-1,3-dithiolan-2-one |

Cycloaddition Reactions with Carbon Dioxide and Carbon Disulfide

The formal [3+2] cycloaddition of epoxides with heterocumulenes like CO₂ and CS₂ is an atom-economical method for the synthesis of cyclic carbonates and dithiocarbonates. In the case of this compound, these reactions lead to the formation of 4-ethyl-4-(trifluoromethyl)-1,3-dioxolan-2-one and 4-ethyl-4-(trifluoromethyl)-1,3-oxathiolane-2-thione, respectively.

While specific experimental data for the cycloaddition reactions of this compound is not extensively documented in publicly available literature, the general principles of these transformations are well-established for other epoxides. The reaction with CO₂ typically requires a catalyst to proceed at a reasonable rate, often under elevated pressure and temperature. Similarly, the reaction with CS₂ is often catalyzed to achieve high yields and selectivity.

Table 1: Products of Cycloaddition Reactions

| Starting Material | Reagent | Product |

| This compound | Carbon Dioxide (CO₂) | 4-Ethyl-4-(trifluoromethyl)-1,3-dioxolan-2-one |

| This compound | Carbon Disulfide (CS₂) | 4-Ethyl-4-(trifluoromethyl)-1,3-oxathiolane-2-thione |

Catalytic Systems for Cyclic Carbonate Formation from Fluorinated Oxiranes

A variety of catalytic systems have been developed for the cycloaddition of CO₂ to epoxides. These catalysts are crucial for activating the epoxide and/or the CO₂ molecule, thereby facilitating the reaction. For fluorinated oxiranes, the choice of catalyst is critical due to the electronic effects of the trifluoromethyl group.

Commonly employed catalytic systems include:

Homogeneous Catalysts: These include metal complexes (e.g., salen-metal complexes, porphyrin-metal complexes) and organocatalysts (e.g., quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and ionic liquids). These catalysts are often used in combination with a co-catalyst, such as a Lewis base or a halide source.

Heterogeneous Catalysts: These offer the advantage of easy separation and recyclability. Examples include metal-organic frameworks (MOFs), supported metal catalysts, and functionalized polymers.

The general mechanism for the catalyzed cycloaddition of CO₂ to an epoxide involves the nucleophilic attack of a catalyst or co-catalyst on one of the carbon atoms of the epoxide ring, leading to its opening. The resulting alkoxide then reacts with CO₂, followed by an intramolecular cyclization to form the cyclic carbonate and regenerate the catalyst. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to influence the regioselectivity of the initial ring-opening step.

Table 2: Examples of Catalytic Systems for Epoxide-CO₂ Cycloaddition

| Catalyst System | Catalyst Type | Typical Reaction Conditions |

| Metal-Salen Complexes / Co-catalyst | Homogeneous | Mild to moderate temperature and pressure |

| Quaternary Onium Halides | Homogeneous | Moderate to high temperature and pressure |

| Metal-Organic Frameworks (MOFs) | Heterogeneous | Varies with MOF structure and substrate |

| Ionic Liquids | Homogeneous | Varies with ionic liquid composition |

Note: The specific applicability and efficiency of these systems for this compound require experimental verification.

Applications as Building Blocks in Multistep Synthetic Sequences

The reactivity of the oxirane ring makes this compound a valuable building block for the introduction of the trifluoromethyl group and a flexible ethyl-substituted carbon center into larger molecules. Its transformations are not limited to cycloaddition reactions; it can undergo a variety of ring-opening reactions with different nucleophiles to afford a diverse array of functionalized fluorinated compounds.

The ring-opening can be initiated by acids or bases and can proceed with high regioselectivity, typically with the nucleophile attacking the less sterically hindered carbon of the epoxide. This reactivity allows for the incorporation of functionalities such as amines, alcohols, thiols, and azides, leading to the synthesis of complex fluorinated molecules that are of interest in pharmaceutical and agrochemical research.

While specific, detailed multistep synthetic sequences starting from this compound are not widely reported in the surveyed literature, its potential as a precursor to advanced fluorinated scaffolds is clear. The ability to introduce a trifluoromethylated quaternary center is particularly significant, as this motif is found in a number of biologically active compounds. The resulting products from the ring-opening reactions can serve as key intermediates for further chemical modifications, enabling the construction of a wide range of novel fluorinated compounds.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation of 2 Ethyl 2 Trifluoromethyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the connectivity and chemical environment of atoms. For fluorinated compounds like 2-Ethyl-2-(trifluoromethyl)oxirane, ¹⁹F NMR provides a direct window into the environment of the fluorine nuclei.

¹⁹F NMR is exceptionally sensitive for characterizing trifluoromethyl (CF₃) groups. The chemical shift of the ¹⁹F signal is highly responsive to the local electronic and magnetic environment, making it a powerful probe for structural analysis nih.govnih.gov. In this compound, the CF₃ group is attached to a quaternary carbon of the oxirane ring. The ¹⁹F NMR spectrum is expected to show a singlet, as there are no adjacent protons to cause splitting.

The chemical shift provides critical information. For trifluoromethyl groups attached to a carbon in an oxirane ring, chemical shifts are often observed in the range of -60 to -70 ppm rsc.orgrsc.org. The exact position of the signal can be influenced by the solvent and the other substituents on the oxirane ring. This sensitivity allows for the differentiation of compounds with even subtle structural variations nih.gov. While this compound itself is achiral, in reactions where it might be a product, the presence of diastereomers could potentially be resolved by ¹⁹F NMR, as the CF₃ groups would be in diastereotopic environments, leading to distinct signals rsc.org.

| Parameter | Expected Value/Observation for this compound | Significance |

|---|---|---|

| Chemical Shift (δ) | -60 to -70 ppm (relative to CFCl₃) | Characteristic for CF₃ on an oxirane ring; sensitive to electronic environment rsc.orgrsc.org. |

| Multiplicity | Singlet | Indicates no coupling to adjacent ¹H or ¹⁹F nuclei. |

| Stereochemical Assessment | A single peak for the pure compound. Multiple peaks may indicate the presence of diastereomers in a mixture. | Useful for analyzing the stereochemical outcome of reactions producing similar trifluoromethylated oxiranes rsc.org. |

While ¹H and ¹³C NMR provide fundamental structural data, multi-dimensional NMR techniques are essential for unambiguous signal assignment, especially in complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the molecular structure.

¹H-¹H COSY: This experiment would reveal the coupling between protons within the ethyl group (the CH₂ and CH₃ protons).

¹H-¹³C HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl and oxirane methylene (B1212753) groups to their respective carbon signals.

These combined techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the ethyl group to the trifluoromethyl-substituted carbon of the oxirane ring.

| Technique | Expected Key Correlations for this compound | Purpose |

|---|---|---|

| COSY | Correlation between CH₂ and CH₃ protons of the ethyl group. | Confirms the ethyl group fragment. |

| HSQC | - CH₃ protons to the methyl carbon.

| Assigns carbons directly attached to protons. |

| HMBC | - Ethyl protons to the quaternary oxirane carbon (C-2).

| Confirms the connectivity across the molecule and identifies quaternary carbons. |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and assessing structural features like ring strain.

The three-membered ring of an oxirane is highly strained, which gives rise to characteristic vibrational frequencies. Key signatures for the oxirane ring include the ring breathing mode (symmetric stretch) typically found around 1250 cm⁻¹ and asymmetric ring stretching near 800-950 cm⁻¹ nist.gov.

In this compound, the spectrum would also be dominated by strong absorption bands associated with the C-F bonds of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region. These strong bands can sometimes overlap with other important signals, requiring careful spectral analysis. The presence of the ethyl group would be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹.

| Functional Group / Structural Feature | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| C-H Stretch (Ethyl & Oxirane) | 2850 - 3000 | IR, Raman | Characteristic of sp³ C-H bonds. |

| Oxirane Ring Breathing | ~1250 | IR, Raman | Signature mode for the strained three-membered ring nist.gov. |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | IR | Typically very strong absorptions. |

| Asymmetric Oxirane Ring Stretch | 800 - 950 | IR | Another key indicator of the oxirane ring nist.gov. |

Vibrational spectroscopy is a powerful tool for in-situ reaction monitoring, allowing chemists to observe the formation of products and the disappearance of reactants in real-time without sample extraction spectroscopyonline.commdpi.com. This is particularly valuable for studying reactions that involve transient or unstable intermediates spectroscopyonline.com.

For instance, in the synthesis of this compound via the epoxidation of 2-(trifluoromethyl)but-1-ene, IR or Raman spectroscopy could be used to monitor the reaction. A probe inserted into the reaction vessel would track the decrease in the intensity of the C=C stretching band of the starting alkene (around 1650 cm⁻¹) while simultaneously observing the increase in the characteristic oxirane ring breathing band (~1250 cm⁻¹) of the product oxinst.com. This provides real-time kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Mass Spectrometry and High-Resolution Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers extremely accurate mass measurements, enabling the unambiguous determination of a molecule's elemental formula nih.govnih.gov.

For this compound (C₅H₇F₃O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass (140.04490) mdpi.com. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, which provides valuable structural information. The fragmentation of this compound is expected to proceed through the loss of stable radical species. Key fragmentation pathways would likely include the loss of the ethyl group ([M-C₂H₅]⁺) or a methyl radical from the ethyl group ([M-CH₃]⁺), as well as the loss of the trifluoromethyl group ([M-CF₃]⁺). These fragmentation patterns serve as a molecular fingerprint to help confirm the structure.

| Ion | Formula | Calculated Exact Mass (m/z) | Significance |

|---|---|---|---|

| [M]⁺ | C₅H₇F₃O⁺ | 140.04490 | Molecular ion; confirms molecular weight. |

| [M-CH₃]⁺ | C₄H₄F₃O⁺ | 125.02141 | Loss of a methyl radical from the ethyl group. |

| [M-C₂H₅]⁺ | C₃H₂F₃O⁺ | 111.00576 | Loss of the ethyl radical; a likely major fragment. |

| [M-CF₃]⁺ | C₄H₇O⁺ | 71.04969 | Loss of the trifluoromethyl radical. |

Fragmentation Pathways for Structural Confirmation

Upon electron ionization, the molecule would form a molecular ion (). The inherent ring strain of the oxirane and the presence of the highly electronegative trifluoromethyl group would dictate the primary fragmentation routes. Key predicted fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the oxygen atom are susceptible to cleavage. This could lead to the loss of the ethyl group (CHCH) or cleavage of the C-C bond of the oxirane ring.

Ring Opening: The oxirane ring can open to form a more stable radical cation, which can then undergo further fragmentation.

Loss of CF: The strong C-F bonds make the trifluoromethyl group a stable radical, and its loss would result in a significant fragment ion.

Rearrangements: Hydrogen rearrangements are common in mass spectrometry and could lead to the formation of various fragment ions.

A plausible fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) | Neutral Loss |

| 140 () | Loss of ethyl radical | 111 | CHCH |

| 140 () | Loss of trifluoromethyl radical | 71 | CF |

| 140 () | Cleavage of the oxirane ring | 97 | CHO |

| 111 | Loss of carbon monoxide | 83 | CO |

These predicted pathways provide a basis for the structural confirmation of this compound when analyzing its mass spectrum. The precise fragmentation would be confirmed experimentally through high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) studies. nasa.govacs.orgresearchgate.net

Isotopic Labeling for Mechanistic Insight

Isotopic labeling is a technique used to trace the path of atoms through a reaction or a fragmentation process. wikipedia.orgresearchgate.netcreative-proteomics.com By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing H with H (Deuterium), or C with C), one can follow the fate of the labeled atoms in the fragment ions using mass spectrometry. wikipedia.orgresearchgate.net This provides invaluable mechanistic insight that is often impossible to obtain otherwise.

For this compound, isotopic labeling could be employed to:

Confirm Fragmentation Pathways: By selectively labeling the ethyl group with deuterium, for instance, one could unequivocally confirm the loss of this group by observing the corresponding mass shift in the fragment ions.

Elucidate Rearrangement Mechanisms: If hydrogen rearrangements are proposed to occur during fragmentation, labeling specific hydrogen atoms with deuterium would allow for the tracking of these migrations, thus validating or refuting the proposed mechanism. researchgate.net

Study Reaction Mechanisms: In studying the reactions of this compound, such as ring-opening reactions, isotopic labeling of the oxygen atom (O) or specific carbon atoms (C) would allow for the precise determination of bond-breaking and bond-forming steps.

For example, to verify the loss of the ethyl group, one could synthesize 2-(ethyl-d)-2-(trifluoromethyl)oxirane. The expected mass spectral data would be:

| Compound | Molecular Ion (m/z) | Fragment after loss of ethyl group (m/z) |

| This compound | 140 | 111 |

| 2-(ethyl-d)-2-(trifluoromethyl)oxirane | 145 | 111 (loss of CD) |

This clear difference in the mass of the molecular ion and the unchanged mass of the fragment after the loss of the deuterated ethyl group would provide strong evidence for this fragmentation pathway.

Microwave Rotational Spectroscopy and Chirality Assessment

Microwave rotational spectroscopy is a high-resolution spectroscopic technique that probes the rotational energy levels of molecules in the gas phase. libretexts.orglibretexts.org It provides highly accurate information about the molecular geometry and electronic structure. libretexts.orgfiveable.me For a chiral molecule like this compound, this technique is particularly powerful for conformational analysis and the determination of enantiomeric purity. nih.govleadingedgeonly.com

Gas-Phase Conformational Analysis and Dipole Moment Characterization

The rotational spectrum of a molecule is exquisitely sensitive to its three-dimensional structure. Different conformers of a molecule have distinct moments of inertia and therefore unique rotational spectra. By analyzing the microwave spectrum of this compound, it would be possible to identify all the stable conformers present in the gas phase and determine their relative energies and populations. nih.govuni-kiel.de

The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the ethyl group to the oxirane ring. Theoretical calculations would be used to predict the potential energy surface and identify the low-energy conformers. The experimentally observed rotational constants for each conformer would then be compared with the theoretically predicted values to make definitive assignments.

A hypothetical table of results from a microwave spectroscopy study is presented below:

| Conformer | Rotational Constants (MHz) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| A | B | C | |

| Gauche | 3450.12 | 1820.45 | 1530.78 |

| Anti | 3510.56 | 1790.33 | 1550.91 |

Chiral Tagging Strategies for Enantiomeric Purity Determination

Enantiomers are non-superimposable mirror images of each other and possess identical physical properties, including their rotational spectra, making them indistinguishable by conventional microwave spectroscopy. nih.gov Chiral tagging is an innovative technique that overcomes this limitation. researchgate.netnih.govacs.org It involves the formation of a non-covalent complex between the chiral analyte and a chiral "tag" molecule of known enantiomeric purity.

This complexation creates two diastereomeric species (R-analyte with R-tag and S-analyte with R-tag), which have different shapes and moments of inertia, and therefore distinct and resolvable rotational spectra. nih.govresearchgate.net By comparing the intensities of the rotational transitions corresponding to the two diastereomeric complexes, the enantiomeric excess (ee) of the analyte can be accurately determined. researchgate.netnih.gov

For the analysis of this compound, a suitable chiral tag would be a small, volatile chiral molecule that forms a stable complex with the oxirane. The choice of the tag is crucial for the success of the experiment. The analysis of the resulting spectra would not only provide the enantiomeric excess but could also be used to determine the absolute configuration of the dominant enantiomer by comparing the experimental structure of the diastereomeric complex with that predicted by high-level quantum chemical calculations.

| Diastereomeric Complex | Rotational Constants (MHz) | Relative Intensity |

| A | B | |

| (R)-analyte-(R)-tag | 1234.56 | 789.01 |

| (S)-analyte-(R)-tag | 1245.67 | 780.12 |

In this hypothetical example, the relative intensity of the transitions for the (S)-analyte-(R)-tag complex is half that of the (R)-analyte-(R)-tag complex, which would indicate an enantiomeric excess of 33.3% for the (R)-enantiomer of this compound.

Future Research Directions and Emerging Applications of 2 Ethyl 2 Trifluoromethyl Oxirane

Development of Novel Asymmetric Synthetic Methodologies for Highly Substituted Fluorinated Oxiranes

The synthesis of highly substituted, chiral fluorinated oxiranes like 2-Ethyl-2-(trifluoromethyl)oxirane is a significant challenge in synthetic chemistry. The primary difficulty lies in the creation of a stereogenic quaternary carbon center bearing a trifluoromethyl group. Traditional methods often struggle with low yields and poor enantioselectivity due to severe racemic background reactions and steric hindrance. nih.govthieme-connect.denih.gov Consequently, a major area of future research is the development of novel and efficient asymmetric synthetic methodologies to overcome these obstacles.

Recent breakthroughs have pointed toward promising new strategies. One such approach is the Cu(I)-catalyzed enantioselective epoxidation of aldehydes with α-trifluoromethyl diazosilanes, which has been shown to produce chiral trifluoromethyl epoxides with excellent diastereoselectivity and enantioselectivity under mild conditions. nih.gov Another innovative method involves a methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones, which has successfully yielded epoxides with a tetrasubstituted trifluoromethylated carbon center with high enantioselectivity. nih.govnih.gov This reaction is particularly noteworthy as it utilizes molecular oxygen, presenting a greener alternative to traditional oxidizing agents. nih.govnih.gov

Organocatalysis also represents a rapidly evolving frontier for the synthesis of these complex structures. wikipedia.org The use of chiral organocatalysts to direct the enantioselective epoxidation of fluoroolefins has achieved up to 93% enantiomeric excess (ee) in some cases. nih.gov These results underscore the potential of catalyst design to control the stereochemical outcome by leveraging specific steric and electronic interactions with the fluorinated substrate. nih.gov A practical stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide, a key pharmaceutical intermediate, has been achieved using a chiral auxiliary-controlled asymmetric trifluoromethylation, which allows for the creation of the crucial tertiary alcohol stereocenter that is a precursor to the epoxide. beilstein-journals.org

Future research will likely focus on expanding the substrate scope of these novel methods, reducing catalyst loadings, and further improving enantioselectivity. The development of catalysts that can handle the unique electronic demands and steric bulk of substrates required to form compounds like this compound remains a key objective.

Table 1: Emerging Asymmetric Methodologies for Trifluoromethylated Oxirane Synthesis

| Methodology | Catalyst/Reagent System | Key Features | Relevant Compounds |

| Cu(I)-Catalyzed Epoxidation | Cu(I) / Chiral Ligand + α-Trifluoromethyl Diazosilane | Mild conditions, broad substrate scope, excellent diastereo- and enantioselectivity. nih.gov | Chiral Trifluoromethyl Epoxides nih.gov |

| Aerobic Epoxidation | Methylhydrazine / Base / Organocatalyst | Utilizes molecular oxygen; provides access to tetrasubstituted trifluoromethylated centers. nih.govnih.gov | Epoxides with C(sp³)-CF₃ Quaternary Centers nih.gov |

| Organocatalytic Epoxidation | Chiral Ketones (e.g., Fructose-derived) | High enantioselectivity (up to 93% ee) for certain fluoroolefins. nih.gov | Various Fluorinated Epoxides nih.gov |

| Auxiliary-Controlled Trifluoromethylation | Chiral Keto Ester + Ruppert-Prakash Reagent | High diastereoselectivity for creating trifluoromethyl-substituted tertiary alcohols. beilstein-journals.org | α-Trifluoromethyl-α-alkyl Epoxide Intermediate beilstein-journals.org |

Exploration of New Reactivity Modes and Catalytic Cycles for Trifluoromethylated Epoxides

The trifluoromethyl group in epoxides like this compound profoundly influences their reactivity, creating opportunities for the exploration of novel reaction modes and catalytic cycles. The strong electron-withdrawing nature of the CF₃ group activates the oxirane ring, but also directs the regioselectivity of ring-opening reactions. researchgate.net Nucleophilic attack generally occurs at the carbon atom distal to the trifluoromethyl group (the C2 position in a 2-substituted epoxide) due to repulsive electronic interactions between the incoming nucleophile and the strongly negative CF₃ group. researchgate.net This predictable regioselectivity makes these epoxides valuable building blocks for constructing complex molecules with defined stereochemistry. researchgate.netbeilstein-journals.org

A significant area of emerging research is the use of photoredox catalysis to unlock new transformations of trifluoromethylated compounds. nih.gov This strategy enables the generation of radical intermediates under mild conditions, facilitating reactions that are difficult to achieve with traditional methods. nih.govnih.gov For instance, copper photoredox catalysis has been employed for the defluorinative C-O coupling of trifluoromethylarenes and alcohols, demonstrating a novel way to functionalize the CF₃ group itself. mdpi.com While not directly starting from an epoxide, this principle of C-F bond activation under photoredox conditions opens a new paradigm for the reactivity of fluorinated molecules. Dual catalytic systems that merge photoredox catalysis with transition metal catalysis are particularly powerful, enabling complex bond formations by orchestrating interdependent catalytic cycles. nih.gov

Furthermore, new catalytic cycles are being designed to exploit the unique properties of fluorinated epoxides. Organocatalytic methods, for example, have been developed for the fixation of carbon dioxide into trifluoromethylated epoxides to form cyclic carbonates, a transformation that proceeds efficiently under mild conditions due to the enhanced acidity and hydrogen-bonding capabilities of specifically designed perfluorinated catalysts. The stereochemistry of the starting epoxide is effectively conserved in this process.

Future work in this domain will involve designing new catalytic systems that can harness the unique electronic properties of the CF₃ group to achieve unprecedented transformations. This includes developing catalytic cycles for enantioselective ring-opening reactions, exploring umpolung strategies where the typical reactivity pattern is reversed, and discovering new photoredox-mediated functionalizations of the epoxide ring and the trifluoromethyl group itself. nih.gov

Table 2: Novel Reactivity and Catalytic Approaches for Trifluoromethylated Epoxides

| Reactivity/Catalysis Type | Key Principle | Example Transformation |

| Regioselective Ring-Opening | The electron-withdrawing CF₃ group directs nucleophilic attack to the distal carbon. researchgate.net | Reaction of trifluoromethyl epoxides with amines or thiols to form 2-substituted 3-hydroxyesters. researchgate.net |

| Photoredox Catalysis | Single-electron transfer generates radical intermediates under mild conditions, enabling novel bond formations. nih.gov | Defluorinative C-O coupling of trifluoromethylarenes. mdpi.com |

| Dual Catalysis | Merging photoredox with transition metal catalysis to enable complex, multi-step transformations in one pot. nih.gov | Asymmetric conjugate additions of α-amino radicals to unsaturated ketones. nih.gov |

| Organocatalytic CO₂ Fixation | Perfluorinated catalysts activate the epoxide for reaction with CO₂ through enhanced H-bonding. | Conversion of epoxides to cyclic carbonates under 1 atm of CO₂. |

Integration into Multistep Total Synthesis Pathways of Complex Fluorinated Molecules

A critical measure of a building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. Trifluoromethylated oxiranes are poised to become crucial intermediates in the synthesis of next-generation pharmaceuticals and agrochemicals, where the inclusion of a CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.orgresearchgate.net Epoxides, in general, are highly valued in natural product synthesis due to the stereospecific transformations they enable upon ring-opening. google.com

While the direct application of this compound in a completed total synthesis is not yet widely documented, the synthetic utility of closely related structures is evident. For example, a practical, stereoselective synthesis has been developed for an α-trifluoromethyl-α-alkyl epoxide that serves as a key intermediate for an important pharmaceutical compound. beilstein-journals.org This synthesis highlights how the challenges of creating the trifluoromethylated stereocenter can be overcome on the path to a complex target. beilstein-journals.org

The synthesis of fluorinated analogues of complex natural products is another area of intense interest. For instance, fluorinated derivatives of the antimalarial drug artemisinin (B1665778) have been prepared, and in many cases, these analogues exhibit equal or greater activity than the non-fluorinated parent compound. nih.gov The synthesis of 10α-(Trifluoromethyl)deoxoartemisinin demonstrates the successful integration of a CF₃ group into a complex polycyclic scaffold, underscoring the feasibility of creating highly elaborate fluorinated molecules. seu.edu

Furthermore, the synthesis of the HIV drug Efavirenz involves the creation of a key stereocenter bearing a trifluoromethyl group and a tertiary alcohol. thieme-connect.denih.govnih.gov This structural motif is directly related to the product of a ring-opening reaction of a disubstituted trifluoromethyl epoxide. The development of asymmetric trifluoromethylation methods using reagents like the Ruppert-Prakash reagent to access these structures showcases the strategic importance of this chemical transformation in the synthesis of blockbuster drugs. thieme-connect.demdpi.com